![molecular formula C21H17FN4O2S B2740608 N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide CAS No. 577697-79-1](/img/structure/B2740608.png)
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C21H17FN4O2S . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications .
Molecular Structure Analysis
The molecular structure of “N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” consists of a quinoxalin-2-yl group attached to a benzylamino group and a 4-fluorobenzenesulfonamide group . The average mass of the molecule is 408.449 Da, and the monoisotopic mass is 408.105621 Da .Scientific Research Applications
Anticancer Applications
A significant body of research has highlighted the potential of quinoxaline derivatives in cancer treatment. For instance, some novel quinoline derivatives have been synthesized and evaluated for their anticancer activity, with certain compounds showing promising in vitro cytotoxic activity against various cancer cell lines. These compounds, through different mechanisms, including the activation of apoptotic genes and disruption of tubulin polymerization, demonstrate their potential in cancer therapy (Ghorab et al., 2008; Srikanth et al., 2016).
Radiosensitizing Effects
Further studies have explored the radiosensitizing properties of quinoxaline derivatives. Compounds synthesized from quinoxaline sulfonamides were tested for their ability to enhance the effectiveness of radiation therapy in cancer treatment, showing higher activity compared to doxorubicin (Ghorab et al., 2011).
Enzyme Inhibition
Quinoxaline derivatives have also been investigated for their enzyme inhibition capabilities, notably against human carbonic anhydrase enzymes. Certain derivatives exhibited remarkable inhibition potency, which is crucial for developing treatments for conditions where enzyme activity is a contributing factor (Buemi et al., 2019).
Future Directions
Quinoxaline and its derivatives have shown promising pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial activities . They have become a crucial component in drugs used to treat various diseases, certifying them a great future in medicinal chemistry . This paves the way for further development of drug discovery in the wide spectrum of its biological importance .
properties
IUPAC Name |
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c22-16-10-12-17(13-11-16)29(27,28)26-21-20(23-14-15-6-2-1-3-7-15)24-18-8-4-5-9-19(18)25-21/h1-13H,14H2,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMMSCYICFFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.